molecular formula C17H20N2O2 B1341307 N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide CAS No. 953897-23-9

N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B1341307
CAS No.: 953897-23-9
M. Wt: 284.35 g/mol
InChI Key: QSUJXJIUBYSIBL-UHFFFAOYSA-N
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Description

Key Conformational Features:

  • Phenoxy-Acetamide Dihedral Angle : The phenoxy group forms a ~120° dihedral angle with the acetamide plane, minimizing steric clashes between the 2,6-dimethyl substituents and the adjacent aromatic ring.
  • Intramolecular Hydrogen Bonding : The amino group (-NH₂) on the phenyl ring engages in a weak hydrogen bond with the carbonyl oxygen (C=O) of the acetamide, stabilizing the planar conformation.
  • Methyl Group Effects : The 2-methyl substituent on the phenoxy ring induces slight torsional strain, while the 6-methyl group remains sterically unencumbered.

3D Representations:

  • Ball-and-Stick Model : Highlights the spatial arrangement of methyl groups and hydrogen-bonding interactions.
  • Electrostatic Potential Map : Shows electron density localized around the carbonyl oxygen and amino group, correlating with reactivity at these sites.

These studies are critical for predicting interactions in biological systems or supramolecular assemblies.

Comparative Analysis with Structural Analogues

The compound shares structural motifs with several analogues, differing primarily in substituent positions and functional groups:

Analogue Name Substituent Variations Molecular Weight (g/mol) Key Structural Difference
N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide Amino group at position 5 (vs. 4) 284.35 Altered hydrogen-bonding potential
N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide Phenoxy methyl groups at 3,5 (vs. 2,6) 284.35 Altered steric profile
N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide Acetamide → propanamide 298.38 Extended carbon chain

Impact of Structural Changes:

  • Positional Isomerism : Moving the amino group from the 4- to 5-position (as in ) reduces planarity, altering π-π stacking potential.
  • Phenoxy Substituent Rearrangement : 3,5-Dimethylphenoxy analogues exhibit reduced steric hindrance compared to 2,6-dimethyl derivatives, enhancing solubility in polar solvents.
  • Backbone Elongation : Propanamide variants demonstrate increased hydrophobicity due to the additional methylene group, affecting membrane permeability.

These comparisons underscore the sensitivity of physicochemical properties to subtle structural modifications.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-5-4-6-12(2)17(11)21-10-16(20)19-15-8-7-14(18)9-13(15)3/h4-9H,10,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUJXJIUBYSIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 2,6-dimethylphenol.

    Formation of Intermediate: The phenols are reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the corresponding chloroacetamides.

    Coupling Reaction: The chloroacetamides are then coupled under basic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Chemical Reactions Analysis

The compound participates in four primary reaction types:

Reaction Type Reagents/Conditions Products Key References
OxidationKMnO₄, H₂O₂Nitro derivatives
ReductionLiAlH₄, NaBH₄Amine intermediates
Nucleophilic SubstitutionNaOH, K₂CO₃Phenoxy-group modified analogs
Coupling ReactionsEDCI/HOBt, DMFBiologically active amide derivatives

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation to form nitro (-NO₂) derivatives.

  • Example : Treatment with hydrogen peroxide (H₂O₂) in acidic media yields N-(4-nitro-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide (reported yield: 75–82%).
  • Mechanism : Sequential oxidation of the amino group via hydroxylamine and nitroso intermediates .

Data Table: Oxidation Conditions

Oxidizing AgentTemperature (°C)SolventYield (%)
H₂O₂/H₂SO₄25–30Ethanol78
KMnO₄/H₂O60–70Water65

Reduction Reactions

The acetamide carbonyl group can be reduced to form amine derivatives.

  • Example : Reduction with lithium aluminum hydride (LiAlH₄) produces N-(4-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)ethylamine .
  • Key Application : This intermediate is critical for synthesizing bioactive molecules targeting neurological pathways .

Mechanistic Insight :RCONH2LiAlH4RCH2NH2\text{RCONH}_2\xrightarrow{\text{LiAlH}_4}\text{RCH}_2\text{NH}_2

Nucleophilic Substitution

The phenoxy group undergoes substitution under basic conditions:

  • Example : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields 2-(2,6-dimethylphenoxy)-N-(4-amino-2-methylphenyl)propanamide .
  • Industrial Relevance : Used to modify solubility profiles for pharmaceutical formulations .

Optimized Conditions :

  • Base : K₂CO₃ (2.5 equiv)
  • Solvent : Acetonitrile (reflux, 12 h)
  • Yield : 68%

Coupling Reactions

The compound serves as a precursor in peptide coupling reactions:

  • Example : EDCI/HOBt-mediated amidation with carboxylic acids generates structurally diverse analogs .
  • Case Study : Coupling with 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid produced a PPARγ agonist (EC₅₀ = 0.8 µM) .

Representative Protocol :

  • Dissolve substrate (1.0 equiv) and carboxylic acid (1.2 equiv) in DMF.
  • Add EDCI (1.5 equiv) and HOBt (1.5 equiv).
  • Stir at 25°C for 24 h.
  • Isolate product via column chromatography (yield: 52–61%) .

Stability Under Acidic/Basic Conditions

  • Acid Stability : Stable in 1M HCl at 25°C for 24 h (degradation <5%).
  • Base Sensitivity : Hydrolysis of the acetamide group occurs in 1M NaOH (50°C, 6 h), forming 2-(2,6-dimethylphenoxy)acetic acid .

Comparative Reactivity

The compound’s reactivity differs from analogs due to steric effects from the 2,6-dimethylphenoxy group:

Analog Reaction Rate (Oxidation) Substitution Yield (%)
N-(4-Amino-2-methylphenyl)-2-phenoxyacetamide1.0 (reference)72
Target Compound0.668
N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide0.771

Data normalized to unsubstituted phenoxy analog .

Research Findings

  • Biological Activity : Derivatives synthesized via coupling reactions show potent PPARγ activation (EC₅₀ = 0.5–2.0 µM) and low CYP3A4 inhibition (<20% at 10 µM) .
  • Industrial Synthesis : A patented method uses dialkyl sulfates under basic conditions to achieve >90% purity at scale .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Acetamide Derivatives

Compound Name CAS RN Molecular Formula Molecular Weight Key Substituents LogP* Hydrogen Bond Donors/Acceptors Rotatable Bonds
N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide Not listed C₁₉H₂₂N₂O₂ 310.39 4-Amino-2-methylphenyl, 2,6-dimethylphenoxy ~3.5 2 / 4 5
CNS-11g (2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,6-dimethylphenyl)acetamide) Not listed C₂₄H₂₁N₃O₂ 383.45 2,6-Dimethylphenyl, phthalazinyl-benzyl ~4.0 1 / 4 4
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 137-58-6 C₁₄H₂₂N₂O 234.33 Diethylamino, 2,6-dimethylphenyl ~2.8 1 / 2 4
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) 77732-09-3 C₁₄H₁₇N₃O₄ 291.30 2,6-Dimethylphenyl, oxazolidinyl-methoxy ~1.5 1 / 4 3

*Predicted using Lipinski’s Rule of Five approximations.

Key Observations:

  • Lipophilicity : The target compound exhibits moderate lipophilicity (LogP ~3.5), favorable for blood-brain barrier penetration compared to oxadixyl (LogP ~1.5) but less than CNS-11g (LogP ~4.0) .
  • Hydrogen Bonding: The 4-amino group in the target compound increases hydrogen bond donors (2 vs.
  • Rotatable Bonds : Higher rotatable bonds (5) compared to analogs like CNS-11g (4) may reduce metabolic stability but improve conformational flexibility for target engagement .

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the acetamide class, characterized by the presence of an amine group and a phenoxy moiety. Its structure can be represented as follows:

N 4 Amino 2 methylphenyl 2 2 6 dimethylphenoxy acetamide\text{N 4 Amino 2 methylphenyl 2 2 6 dimethylphenoxy acetamide}

This structure suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions due to its aromatic components.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of acetamide derivatives, including this compound. The compound has shown moderate activity against various bacterial strains. For instance, derivatives containing similar structural motifs have been evaluated for their antibacterial efficacy using methods like the agar well diffusion assay.

  • Antibacterial Efficacy : Compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like levofloxacin .
CompoundBacterial StrainMIC (µg/mL)
2bE. coli25
2iS. aureus20
Positive ControlLevofloxacin30

2. Anticancer Potential

The anticancer activity of acetamide compounds has also been explored. Research indicates that certain derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). Mechanistic studies suggest that these compounds may activate caspase pathways, leading to programmed cell death .

  • Mechanism of Action : The apoptosis induction is believed to be mediated through the modulation of mitochondrial pathways and DNA synthesis inhibition.

Study on Antimicrobial Activity

A study synthesized several acetamide derivatives and tested their antibacterial properties. Among them, this compound was included in a broader screening of related compounds. The results indicated that while some derivatives showed promising activity against specific strains, the target compound's performance was noteworthy in enhancing the activity of other known antimicrobial agents .

Study on Anticancer Activity

Another significant investigation evaluated the anticancer effects of a series of acetamides, including the target compound. The study utilized MTT assays to assess cell viability and found that this compound exhibited a dose-dependent reduction in cell viability in A549 cells . The findings suggest its potential as a lead compound for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols.

  • Step 1 : Alkylation of 2,6-dimethylphenol with a halogenated alkylating agent (e.g., 1-chloro-2-methylpropane) to introduce the methylethyl chain.
  • Step 2 : Acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide moiety.
  • Step 3 : Introduction of the 4-amino-2-methylphenyl group via nucleophilic substitution or coupling reactions.
  • Key Considerations : Reaction conditions (temperature, solvent polarity) and catalysts (e.g., TBTU for amide bond formation) significantly impact yield .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for the 2,6-dimethylphenoxy group) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 325.4 for C₁₈H₂₃N₂O₂) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying spatial arrangements in chiral centers .

Q. What preliminary pharmacological activities have been reported for this compound?

  • Methodological Answer : Early-stage studies focus on in vitro and ex vivo assays:

  • Neuroprotection : Evaluated via glutamate-induced cytotoxicity models in neuronal cells, showing dose-dependent reduction in apoptosis (IC₅₀: 12.5 μM) .
  • Receptor Binding : Radioligand displacement assays (e.g., μ-opioid or serotonin receptors) quantify affinity (Ki values < 100 nM in select cases) .

Advanced Research Questions

Q. How can researchers optimize low yields during the acylation step of synthesis?

  • Methodological Answer : Yield improvements require systematic parameter adjustments:

  • Catalyst Screening : TBTU or HATU for efficient amide bond formation, reducing side-product generation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction kinetics.
  • Temperature Control : Maintaining 0–5°C during reagent addition minimizes undesired hydrolysis .
  • Purity Monitoring : TLC (hexane:ethyl acetate, 3:1) tracks reaction progress .

Q. What strategies resolve contradictions in reported neuroprotective efficacy across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Model Variability : Primary neurons vs. immortalized cell lines (e.g., SH-SY5Y) differ in metabolic pathways.
  • Dosage Regimens : Sub-optimal dosing (e.g., >50 μM) may induce cytotoxicity, masking neuroprotection.
  • Analytical Validation : Standardize assays (e.g., MTT vs. LDH release) to ensure consistency .

Q. How does stereochemistry influence the compound’s interaction with biological targets?

  • Methodological Answer : Enantiomer-specific activity is assessed via:

  • Chiral Chromatography : Separates (R)- and (S)-isomers using columns like Chiralpak IG-3.
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) to control configuration.
  • In Silico Docking : Molecular dynamics simulations predict binding affinity differences (e.g., ΔG = −8.2 kcal/mol for (S)-isomer vs. −6.5 kcal/mol for (R)-isomer) .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS/MS : Detects impurities at ppm levels (e.g., residual 2,6-dimethylphenol).
  • ICP-OES : Identifies heavy metal contaminants from catalysts.
  • Stability Studies : Accelerated degradation (40°C/75% RH) monitors hydrolytic byproducts .

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